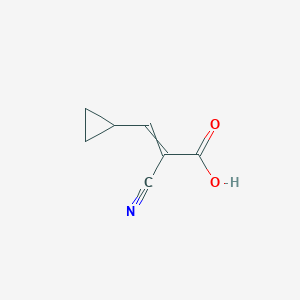

2-Cyano-3-cyclopropyl-acrylic acid

CAS No.:

Cat. No.: VC13407456

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO2 |

|---|---|

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-cyano-3-cyclopropylprop-2-enoic acid |

| Standard InChI | InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10) |

| Standard InChI Key | FZERGXZRBYBPDM-UHFFFAOYSA-N |

| SMILES | C1CC1C=C(C#N)C(=O)O |

| Canonical SMILES | C1CC1C=C(C#N)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Cyano-3-cyclopropylacrylic acid belongs to the class of cyanoacrylates, distinguished by the presence of a cyano group at the α-position and a cyclopropyl ring at the β-position relative to the carboxylic acid functionality. The compound exists predominantly in the (E)-isomeric form due to steric and electronic stabilization of the trans configuration . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.14 g/mol | |

| Boiling Point | 325.6°C at 760 mmHg | |

| CAS Numbers | 98895-60-4; 1449001-69-7 | |

| IUPAC Name | (E)-2-Cyano-3-cyclopropylprop-2-enoic acid |

The planar geometry of the acrylate backbone facilitates conjugation between the cyano and carboxylic acid groups, enhancing reactivity in nucleophilic addition and cyclization reactions .

Spectroscopic and Crystallographic Data

-

NMR: The -NMR spectrum exhibits a singlet for the cyclopropyl protons (δ 1.0–1.3 ppm) and a deshielded vinyl proton (δ 6.2–6.5 ppm) due to electron-withdrawing effects of the cyano group.

-

IR: Strong absorptions at 2210 cm (C≡N stretch) and 1700 cm (C=O stretch) confirm functional group presence.

-

Crystallography: While no direct data exists for this compound, analogous cyanoacrylates (e.g., ethyl 2-cyano-3-thiophenylacrylate) adopt planar configurations with intermolecular hydrogen bonding between carboxylic acid dimers .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-cyano-3-cyclopropylacrylic acid typically involves Knoevenagel condensation between cyclopropanecarbaldehyde and cyanoacetic acid under acidic or basic conditions . A representative procedure includes:

-

Condensation: Cyclopropanecarbaldehyde reacts with cyanoacetic acid in ethanol catalyzed by piperidine, yielding the α,β-unsaturated nitrile intermediate .

-

Acid Workup: Hydrolysis of the nitrile group under acidic conditions (e.g., HCl) generates the carboxylic acid.

Yield: ~60–70% after purification by recrystallization.

Advanced Methodologies

Recent patents describe solvent-free and catalyst-free approaches to improve sustainability:

-

Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30 minutes while maintaining yields >65% .

-

Enzymatic Catalysis: Lipase-catalyzed condensation in ionic liquids minimizes byproduct formation, though yields remain suboptimal (40–50%) .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:

Reactivity and Functionalization

Nucleophilic Additions

The electron-deficient acrylate double bond undergoes Michael additions with amines, thiols, and Grignard reagents:

-

Amine Adducts: Reaction with primary amines (e.g., aniline) produces β-amino derivatives, precursors to kinase inhibitors .

-

Thiol Conjugates: Thiophenol adds regioselectively to the β-position, forming sulfides used in polymer crosslinking .

Cyclization Reactions

-

Heterocycle Formation: Heating with hydrazines yields pyrazole derivatives, key intermediates in anticancer agents .

-

Lactonization: Intramolecular esterification under acidic conditions generates γ-lactones, though this pathway is less explored .

Catalytic Modifications

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents at the cyclopropyl ring .

-

Photochemical Reactions: UV irradiation induces [2+2] cycloadditions with alkenes, producing strained cyclobutane derivatives .

Applications in Pharmaceuticals

Kinase Inhibitors

2-Cyano-3-cyclopropylacrylic acid is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Its cyano group acts as a electrophilic "warhead," forming covalent bonds with cysteine residues in the kinase active site . Notable examples include:

-

Acalabrutinib Analogues: Derivatives of this compound show IC values <1 nM against BTK in preclinical studies .

-

Anti-Inflammatory Agents: Esters of the acid inhibit NF-κB signaling, reducing cytokine production in rheumatoid arthritis models .

GABAA_AA Receptor Modulators

Patent WO2015140081A1 discloses thioacrylamide derivatives of the compound that bind to GABA receptors with values of 10–100 nM, suggesting potential for treating anxiety and epilepsy .

Material Science Applications

Polymer Additives

The compound’s dual functionality enables its use as:

-

Crosslinking Agent: Enhances thermal stability in epoxy resins .

-

UV Absorbers: Conjugated π-system absorbs UV-B radiation, making it useful in sunscreen formulations .

Organic Electronics

Thin films of the acid exhibit n-type semiconductor behavior with electron mobility of , applicable in organic field-effect transistors (OFETs) .

Future Directions

-

Biodegradable Polymers: Incorporating the compound into polyesters could enhance degradation rates.

-

Antiviral Agents: Preliminary docking studies suggest activity against SARS-CoV-2 main protease .

-

Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives for CNS drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume